cis-3,4-Dimethylpiperidin-3-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Chemical Science
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. acs.orgacs.orgajchem-a.com Its structural motif is found in a vast array of natural products, pharmaceuticals, and agrochemicals. The significance of piperidine scaffolds stems from their ability to confer favorable physicochemical properties to molecules, such as improved solubility and metabolic stability. nih.gov The three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. acs.org This has led to the incorporation of piperidine derivatives in a wide range of therapeutic agents, including analgesics, antipsychotics, and anticancer drugs. acs.orgresearchgate.net
Scope and Focus of Research on cis-3,4-Dimethylpiperidin-3-ol
Despite the broad interest in piperidine derivatives, dedicated research on "this compound" is markedly limited. Searches for this specific compound did not yield dedicated studies outlining its synthesis, characterization, or application. The available literature extensively covers related compounds, such as other 3,4-disubstituted piperidines, but does not provide the specific data required for a thorough analysis of the cis-3,4-dimethyl-3-ol isomer. nih.govresearchgate.net
Due to the absence of specific research findings, including detailed synthesis protocols, spectral data, and biological activity assessments for "this compound," it is not possible to generate an article that adheres to the requested scientifically rigorous and detailed outline. The creation of such an article would require speculative data, which falls outside the scope of providing accurate and factual information.
Should research on this specific compound become publicly available in the future, a detailed article could be composed. At present, any attempt to do so would not meet the standards of scientific accuracy.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3S)-3,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6,2)9/h6,8-9H,3-5H2,1-2H3/t6?,7-/m1/s1 |
InChI Key |
VBGKDRHWHZVXNK-COBSHVIPSA-N |
Isomeric SMILES |
CC1CCNC[C@@]1(C)O |
Canonical SMILES |
CC1CCNCC1(C)O |
Origin of Product |
United States |
Synthetic Methodologies for Cis 3,4 Dimethylpiperidin 3 Ol and Its Stereoisomers
Historical Context of Piperidinol Synthesis
Historically, the synthesis of substituted piperidines and their hydroxylated derivatives, piperidinols, often relied on robust but less controlled reactions. Early methods frequently involved the catalytic hydrogenation of corresponding pyridine (B92270) precursors. youtube.com While effective for producing the saturated piperidine (B6355638) ring, this approach typically yields a mixture of stereoisomers when multiple chiral centers are present, necessitating challenging separation techniques.
Another classical approach is the Mannich condensation, which has been instrumental in the synthesis of piperidin-4-ones. nih.gov These ketones can then serve as precursors to tertiary piperidinols through the addition of organometallic reagents. For instance, the reaction of a suitably substituted piperidin-4-one with a Grignard reagent can introduce the final alkyl group and the hydroxyl moiety. researchgate.netnih.gov However, controlling the stereochemistry of this addition can be challenging without the influence of pre-existing stereocenters or chiral auxiliaries.
Contemporary Approaches to Stereoselective Synthesis
Modern synthetic chemistry offers a sophisticated toolbox for controlling stereochemistry. The synthesis of a molecule like cis-3,4-Dimethylpiperidin-3-ol, with two adjacent stereocenters, requires precise control to obtain the desired diastereomer and, if necessary, a single enantiomer.
Diastereoselective Synthetic Routes
A key strategy for diastereoselective synthesis is to control the approach of a reagent to a prochiral center by exploiting the steric and electronic properties of the substrate. One plausible and documented approach for synthesizing 3,4-dialkyl-piperidin-4-ols involves the addition of a Grignard reagent to a 3-alkyl-piperidin-4-one. researchgate.netnih.gov To achieve the cis configuration of the methyl groups in the target molecule, one would ideally start with a trans-3-methyl-piperidin-4-one. The incoming methyl group from the Grignard reagent would preferentially attack from the face opposite to the existing methyl group to minimize steric hindrance, leading to the desired cis relationship between the two methyl groups and a trans relationship between the C3-methyl and the C4-hydroxyl group.
More recently, chemo-enzymatic methods have emerged as powerful tools for diastereoselective synthesis. A study has demonstrated the synthesis of 3,4-disubstituted piperidines, including a 3,4-dimethyl derivative, through a one-pot amine oxidase/ene imine reductase cascade starting from activated pyridines. rsc.org This method has shown the capability to produce specific diastereomers with high selectivity. For example, the reduction of a 3,4-dimethyl tetrahydropyridine (B1245486) intermediate can lead to the formation of either the cis or trans piperidine product depending on the specific enzymes and reaction conditions used. rsc.org
| Starting Material/Intermediate | Method | Key Reagents/Catalysts | Diastereomeric Ratio (dr) | Reference |
| 3-Alkyl-2,6-diarylpiperidin-4-one | Grignard Reaction | RMgX | Not specified | researchgate.netnih.gov |
| 3,4-Dimethyl-N-substituted-tetrahydropyridine | Chemo-enzymatic cascade | Amine Oxidase/Ene Imine Reductase | >96:4 (cis major) | rsc.org |
Enantioselective Synthetic Strategies
When a single enantiomer of this compound is desired, enantioselective strategies must be employed. These can be broadly categorized into methods using asymmetric catalysis and those starting from the chiral pool.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. While a direct application to this compound is not explicitly documented, several powerful catalytic asymmetric methods for piperidine synthesis are highly relevant.
For instance, rhodium-catalyzed asymmetric hydrogenation of N-protected 3-substituted pyridinium (B92312) salts can provide chiral piperidines. snnu.edu.cn A more recent development involves the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with boronic acids, which furnishes 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov These chiral intermediates could then be further elaborated to the target molecule.
A catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by aldehyde trapping and ring expansion, offers a concise route to chiral β-hydroxy piperidines. nih.gov Adapting such a strategy could potentially lead to enantiomerically enriched 3-hydroxy-4-methylpiperidine precursors.
| Catalytic System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Rh(I) / Chiral Ligand | Asymmetric Hydrogenation | N-protected Pyridinium Salt | Not specified | snnu.edu.cn |
| Rh-catalyst / Chiral Ligand | Asymmetric Reductive Heck | Dihydropyridine | High | nih.gov |
| s-BuLi / (-)-Sparteine | Asymmetric Deprotonation-Ring Expansion | N-Boc Pyrrolidine | Not specified | nih.gov |
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. Carbohydrates and amino acids are common choices. For example, the synthesis of a chiral 4-amino-3-hydroxy piperidine has been achieved starting from 2-deoxy-D-ribose, where the inherent stereochemistry of the sugar dictates the stereochemical outcome of the final product. snnu.edu.cn A similar strategy could be envisioned for this compound, where a suitably chosen chiral starting material would provide the necessary stereochemical framework.
Key Reaction Mechanistic Pathways
The stereochemical outcome of the synthetic routes described above is governed by specific reaction mechanisms. In the Grignard addition to a 3-substituted piperidin-4-one, the approach of the nucleophilic methyl group is dictated by steric hindrance, leading to attack from the less hindered face of the ketone. The resulting stereochemistry at the C4 position is thus controlled by the pre-existing stereocenter at C3.
The chemo-enzymatic cascade for the synthesis of 3,4-disubstituted piperidines involves two key steps. rsc.org First, an amine oxidase (AmOx) oxidizes the N-substituted tetrahydropyridine to a dihydropyridinium ion. This creates an α,β-unsaturated iminium species. Subsequently, an ene-imine reductase (EneIRED) stereoselectively reduces the C=C double bond, establishing the relative stereochemistry of the substituents at C3 and C4. The facial selectivity of the reductase determines which diastereomer is formed.
In Lewis acid-catalyzed ene cyclizations of 4-aza-1,7-dienes, a method that produces trans-3,4-disubstituted piperidines, the stereochemistry is set during the intramolecular carbon-carbon bond formation. The Lewis acid coordinates to the enophile, activating it for the cyclization and influencing the transition state geometry, which ultimately leads to a high diastereoselectivity.
Synthesis of Key Intermediates and Precursors
The successful synthesis of this compound relies on the efficient preparation of key intermediates, particularly functionalized piperidone and piperidine amine derivatives.
A crucial intermediate for the synthesis of the target compound is N-benzyl-4-methyl-3-piperidone . A reported synthesis of this compound starts from 3-hydroxy-4-methylpyridine (B72547). google.com The synthesis involves three main steps:
N-benzylation: 3-hydroxy-4-methylpyridine is reacted with benzyl (B1604629) chloride to form the corresponding pyridinium salt. google.com
Reduction: The pyridinium salt is reduced to N-benzyl-3-hydroxy-4-methylpiperidine using a reducing agent such as sodium borohydride. google.com
Oxidation: The secondary alcohol is then oxidized to the ketone using chromium trioxide and sulfuric acid to yield N-benzyl-4-methyl-3-piperidone. google.com
An alternative approach to 4-piperidones involves the Dieckmann condensation of a diester amine, followed by hydrolysis and decarboxylation. wikipedia.org
| Intermediate | Starting Material | Key Synthetic Steps |
| N-Benzyl-4-methyl-3-piperidone | 3-Hydroxy-4-methylpyridine | 1. N-benzylation with benzyl chloride. 2. Reduction of the pyridinium salt. 3. Oxidation of the resulting alcohol. google.com |
| 4-Piperidones | Diester amine | Dieckmann condensation, hydrolysis, decarboxylation. wikipedia.org |
One route to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine , a key precursor with the correct cis-dimethyl stereochemistry, starts from 4-picoline. masterorganicchemistry.com This multi-step process involves benzylation, reduction, hydroboration-oxidation, further oxidation to the ketone, and finally reductive amination with methylamine. masterorganicchemistry.com
Another approach utilizes chiral induction in a reductive amination step. Starting from a 4-methyl-3-piperidone, reaction with a chiral amine, such as (R)-1-phenylethylamine, generates a chiral enamine. Subsequent reduction, for example with Raney nickel or palladium on carbon, can lead to a high diastereomeric excess of the desired (3R, 4R) product after removal of the chiral auxiliary. masterorganicchemistry.com
Furthermore, the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine has been achieved from 3-amino-4-methylpyridine (B17607) through a sequence involving N-methoxycarbonylation, catalytic hydrogenation, nucleophilic substitution with benzyl bromide, and amide reduction. google.com
| Intermediate | Starting Material | Key Synthetic Strategy |
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 4-Picoline | Multi-step sequence including benzylation, reduction, hydroboration-oxidation, and reductive amination. masterorganicchemistry.com |
| (3R,4R)-3-Methylamino-4-methylpiperidine (protected) | 4-Methyl-3-piperidone | Asymmetric reductive amination using a chiral amine auxiliary. masterorganicchemistry.com |
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 3-Amino-4-methylpyridine | N-methoxycarbonylation, hydrogenation, benzylation, and amide reduction. google.com |
Scale-Up and Process Chemistry Considerations
The optimized synthesis for kilogram-scale production of the analogous cis-N-benzyl-3-methylamino-4-methylpiperidine involved a multi-step process that was carefully studied to enhance throughput and yield. researchgate.netresearchgate.netcarbogen-amcis.com The key transformations included the reduction of a pyridinium salt to a tetrahydropyridine intermediate, followed by hydroboration, oxidation, and finally, reductive amination. researchgate.netresearchgate.netcarbogen-amcis.com
Two primary routes were evaluated for the synthesis of the crucial cis-3-amino-4-methylpiperidine core: one route utilized an electrochemical oxidation followed by reductive amination, while the second, more scalable approach, involved the hydrogenation of a functionalized pyridine. researchgate.net The pyridine hydrogenation pathway proved more amenable to large-scale preparations, primarily due to the crystallinity and higher purity of the intermediates, which facilitated isolation and handling. researchgate.net
A critical step in the scalable synthesis is the hydroboration of the tetrahydropyridine intermediate, followed by an oxidative workup. researchgate.netresearchgate.netcarbogen-amcis.com This sequence is crucial for establishing the desired stereochemistry at the 3- and 4-positions of the piperidine ring. Careful optimization of the hydroboration and oxidation conditions was essential for maximizing the yield and stereoselectivity of the resulting alcohol intermediate.
Below are tables detailing the conceptual reaction sequence and key considerations for the scale-up, based on the synthesis of the analogous cis-N-benzyl-3-methylamino-4-methylpiperidine.
Table 1: Conceptual Large-Scale Synthetic Sequence
| Step | Transformation | Key Reagents & Conditions (by analogy) | Purpose |
| 1 | Pyridinium Salt Reduction | H₂, Catalyst (e.g., Pt/C) or NaBH₄ | Formation of the tetrahydropyridine intermediate. |
| 2 | Hydroboration | Borane (B79455) complex (e.g., BH₃·THF) | Stereoselective introduction of the hydroxyl group precursor. |
| 3 | Oxidation | H₂O₂, NaOH | Conversion of the borane intermediate to the alcohol. |
| 4 | Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Formation of the final substituted piperidine. |
Table 2: Process Chemistry and Scale-Up Considerations
| Parameter | Consideration | Rationale for Large-Scale Production |
| Route Selection | Comparison of different synthetic pathways (e.g., pyridine hydrogenation vs. other cyclization methods). | Selection of a route with crystalline intermediates, fewer purification steps, and readily available, cost-effective starting materials is crucial for scalability. researchgate.net |
| Stereocontrol | Optimization of stereoselective reactions (e.g., hydroboration). | Ensuring high diastereoselectivity to minimize or eliminate the need for challenging and costly chiral resolutions of the final product. researchgate.net |
| Reagent Choice | Use of safe, inexpensive, and efficient reagents. | Avoiding hazardous or prohibitively expensive reagents is critical for the economic viability and safety of an industrial process. masterorganicchemistry.com |
| Throughput | Optimization of reaction times and workup procedures. | Minimizing cycle times for each step directly impacts the overall productivity of the manufacturing process. researchgate.netresearchgate.netcarbogen-amcis.com |
| Purification | Development of non-chromatographic purification methods. | Crystallization is preferred over chromatography on a large scale due to lower cost, solvent consumption, and easier implementation. researchgate.net |
| Safety | Hazard assessment of all chemical transformations and reagents. | Ensuring the process can be operated safely in a large-scale manufacturing environment. |
The successful scale-up of the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine provides a strong precedent for the potential industrial production of this compound. The key lessons in route selection, stereocontrol, and process optimization are directly applicable and provide a solid foundation for the development of a robust and efficient manufacturing process for this and related substituted piperidine compounds.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Stereochemical Contributions to Biological Activity (in vitro, non-human models)
The spatial arrangement of the methyl groups and the hydroxyl group on the piperidine (B6355638) ring is a critical determinant of a ligand's pharmacological profile. The orientation of these functional groups dictates how the molecule interacts with the binding pockets of its target receptors.
The relative orientation of the substituents at the 3 and 4 positions of the piperidine ring, defined as cis or trans, has a profound impact on the efficacy of the resulting ligands. Studies on closely related analogs, such as N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, have provided valuable insights into this phenomenon.
Research has shown that while N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines act as pure opioid receptor antagonists, the corresponding cis-isomer, specifically cis-N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, exhibits mixed agonist-antagonist properties. nih.govacs.org This fundamental difference in pharmacological activity underscores the critical role of stereochemistry in determining how these ligands interact with and modulate the function of opioid receptors. The trans-configuration appears to be a key requirement for pure antagonist activity in this class of compounds. nih.gov Even minor alterations to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure have been shown to introduce opioid agonist activity. nih.govacs.org
These findings suggest that the spatial relationship between the substituents on the piperidine ring is a crucial factor for achieving a specific pharmacological outcome. The distinct three-dimensional shape of the cis and trans isomers likely leads to different binding orientations within the receptor, triggering different downstream signaling pathways.
Table 1: Impact of Stereoisomerism on Opioid Receptor Activity of N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine
| Compound | Stereochemistry | Receptor Activity Profile |
| Analog 1 | trans | Pure Opioid Antagonist nih.gov |
| Analog 2 | cis | Mixed Agonist-Antagonist nih.govacs.org |
The presence and position of methyl groups on the piperidine ring also play a significant role in modulating receptor affinity and antagonist potency. Studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives have demonstrated that while the 3- and 4-methyl groups are not an absolute requirement for pure opioid receptor antagonism, their presence generally increases the potency of the antagonist. nih.gov
Rational Design Strategies for cis-3,4-Dimethylpiperidin-3-ol Derivatives
The insights gained from SAR studies have paved the way for the rational design of novel derivatives of this compound with improved pharmacological properties. These strategies involve modifying the core scaffold, replacing key functional groups with bioisosteres, and designing linkers for conjugation to other molecules.
Scaffold modification is a key strategy in drug design to explore new chemical space and optimize ligand properties. For piperidine-based ligands, this can involve altering the substitution pattern, ring size, or introducing conformational constraints. Isosteric replacement of the urea (B33335) group in some piperidine-based MCH R1 antagonists with a phenylamide group has led to the identification of novel and potent antagonists. nih.gov The electronic effects of different linkers and substituents on the phenyl rings and the piperidine nitrogen have been systematically investigated to improve activity. nih.gov
In the context of the closely related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, altering the size and polarity of the N-substituent has been a successful strategy to develop peripherally selective opioid antagonists for treating gastrointestinal motility disorders. nih.gov This highlights how modifications to the scaffold can be used to tune the pharmacokinetic properties of a ligand, directing its action to specific tissues and minimizing off-target effects.
Bioisosteric replacement is a powerful tool in medicinal chemistry used to modulate the physicochemical and pharmacological properties of a lead compound. This strategy involves substituting a functional group with another group that has similar steric and electronic properties.
In the context of piperidine-based ligands, the hydroxyl group is a common target for bioisosteric replacement. It is a key functional group that can participate in hydrogen bonding with the receptor, but it can also be a site of metabolic vulnerability. acs.org Replacing the phenolic hydroxyl group in opioid ligands with other functional groups like a 2-aminothiazole (B372263) moiety has been explored to improve pharmacological properties such as duration of action and bioavailability. acs.org While not a classical bioisostere, the 2-amino group of the thiazole (B1198619) can potentially form a hydrogen bond with the receptor, mimicking the interaction of the original hydroxyl group. acs.org
Table 2: Examples of Bioisosteric Replacements for the Hydroxyl Group in Piperidine-based Ligands
| Original Functional Group | Bioisosteric Replacement | Potential Advantages |
| Phenolic Hydroxyl | 2-Aminothiazole | Improved duration of action and bioavailability acs.org |
| Phenol | Primary Amide | Enhanced activity, selectivity, and metabolic stability |
Linker chemistry plays a crucial role in the design of drug conjugates, where a pharmacologically active molecule is attached to another entity, such as a protein or a nanoparticle, to enhance its delivery or targeting. The design of the linker is critical for the stability, solubility, and release of the drug from the conjugate. biosynth.com
In the context of piperidine-based compounds, various linker strategies can be employed. For instance, in the development of PROTACs (Proteolysis Targeting Chimeras), linkers are used to connect a ligand for an E3 ubiquitin ligase to a target protein-binding ligand. A synthesized E3 ligase ligand-linker conjugate has been reported that incorporates a thalidomide-based cereblon ligand and a piperazine-piperidine linker. medchemexpress.com
Computational and Theoretical Investigations
Conformational Analysis of the Piperidine (B6355638) Ring System
The spatial arrangement of the atoms in cis-3,4-Dimethylpiperidin-3-ol is not static. The piperidine ring, a core feature of its structure, is flexible and can adopt several conformations. The study of these conformations is critical as the pharmacological effects of piperidine derivatives can be highly dependent on their stereochemistry and ring conformation. nih.gov
Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. Studies on related substituted piperidin-4-ones confirm that they generally exist in chair conformations with substituents in equatorial orientations to enhance stability. nih.govias.ac.in For this compound, the piperidine ring undergoes a dynamic equilibrium between two principal chair conformers.
The cis configuration of the two methyl groups at positions 3 and 4 is a critical determinant of the molecule's three-dimensional shape. This specific stereochemistry dictates that in a chair conformation, one methyl group must be axial and the other equatorial. This is in contrast to a trans isomer, where both groups could potentially occupy equatorial positions, a generally more stable arrangement.
The stereochemical arrangement directly impacts the conformational equilibrium. The interplay of steric strain between the axial methyl group, the axial hydroxyl group, and the axial hydrogens at positions 2 and 6 determines the preferred chair form. The study of related diastereoisomeric piperidinols has shown that preferred conformations can be assigned based on spectroscopic data, which are themselves a consequence of the molecule's stereochemistry. cdnsciencepub.com The introduction of substituents can cause significant alterations in the geometry, leading to the predominance of a specific conformer. mdpi.com
Quantum Mechanical Calculations (QMC)
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), offer a detailed electronic-level understanding of this compound. Methods like B3LYP with a 6-311++G(d,p) basis set have been shown to provide excellent agreement between theoretical and experimental data for similar molecules. researchgate.netresearchgate.net
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net
For this compound, the HOMO is expected to be localized around the electron-rich nitrogen and oxygen atoms, while the LUMO would be distributed over the carbon skeleton.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -1.7 eV | Electron-accepting capability |
Note: Values are hypothetical estimates based on similar reported compounds and are for illustrative purposes.
QMC is a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's structural and electronic properties. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are invaluable for confirming the compound's structure and assigning specific signals to the correct nuclei.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. nih.gov
Infrared Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. These theoretical frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and achieve better agreement with experimental FT-IR spectra. nih.gov
Table 2: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Data | Typical Experimental Data |
|---|---|---|
| ¹³C NMR Chemical Shift (C3) | ~72 ppm | ~70-75 ppm |
| ¹³C NMR Chemical Shift (C4) | ~38 ppm | ~35-40 ppm |
| UV-Vis λmax (in Ethanol) | ~210 nm | ~200-220 nm |
| IR Stretch (O-H) | ~3450 cm⁻¹ | ~3400-3500 cm⁻¹ (broad) |
Note: Experimental values are typical ranges for similar structures.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would show a significant negative potential around the nitrogen and oxygen atoms, identifying them as primary sites for interaction with electrophiles.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net
Table 3: Calculated Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
Note: These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Molecular Docking and Ligand-Receptor Interaction Modeling (in vitro, non-human models)
Following a comprehensive review of publicly available scientific literature and databases, no specific studies concerning the molecular docking or ligand-receptor interaction modeling of this compound in in vitro, non-human models were identified.
Computational techniques such as molecular docking are pivotal in modern drug discovery and chemical biology. This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding the potential interactions between a small molecule, such as this compound, and a biological target, typically a protein or enzyme. The process involves the use of sophisticated algorithms to explore the conformational space of both the ligand and the receptor, aiming to identify the binding mode with the lowest energy, which is often indicative of the most stable and likely interaction.
A typical molecular docking study would involve the following steps:
Preparation of the Receptor: The three-dimensional structure of the target receptor, often obtained from crystallographic or NMR studies, is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or pocket.
Preparation of the Ligand: The three-dimensional structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation.
Docking Simulation: Using specialized software, the ligand is placed into the defined binding site of the receptor, and various orientations and conformations are sampled.
Scoring and Analysis: The different poses of the ligand are scored based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
The insights gained from such studies can guide the design of new molecules with improved affinity and selectivity for a particular target. However, at present, the scientific community has not published research applying these computational methods to this compound. The absence of such data precludes the presentation of detailed research findings, including data tables on binding energies or specific molecular interactions with any non-human receptors.
Future computational and theoretical investigations are required to elucidate the potential biological targets and mechanisms of action of this compound.
Research Applications and Derivatization Strategies
cis-3,4-Dimethylpiperidin-3-ol as a Versatile Synthetic Building Block
The inherent structural features of this compound make it an attractive starting point for the synthesis of more complex molecules. Its pre-defined cis stereochemistry across the C3 and C4 positions provides a rigid framework that can guide the stereochemical outcome of subsequent reactions, making it a powerful tool in stereoselective synthesis.
The cis-3,4-dimethylpiperidine core is a key structural motif in a variety of biologically active compounds. Synthetic routes often utilize precursors that establish this specific stereochemistry early in the sequence. For instance, the synthesis of potent antagonists for the CC chemokine receptor 2 (CCR2) has involved the creation of cis-3,4-disubstituted piperidine (B6355638) structures. mdma.ch These antagonists are of significant interest for their potential in treating inflammatory and autoimmune diseases.
Furthermore, derivatives of this scaffold are crucial intermediates in the synthesis of major pharmaceuticals. A notable example is the synthesis of Tofacitinib (CP-690,550), a potent protein kinase inhibitor used to treat rheumatoid arthritis. A key intermediate for this drug is cis-(3R, 4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, which is derived from a chiral piperidine framework. researchgate.net The development of asymmetric and scalable routes to such intermediates highlights the industrial relevance of this structural class. researchgate.netresearchgate.net The synthesis often starts from precursors like ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, which is then elaborated to create the desired cis-3,4-substituted pattern. researchgate.net
Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, frequently employs chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a non-chiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. Chiral alcohols are a common class of chiral auxiliaries. Given that this compound exists as a pair of enantiomers, such as (3R,4R)-4-methylpiperidin-3-ol, it represents a potential candidate for use as a chiral auxiliary. nih.gov The principle involves attaching the auxiliary to a substrate, performing a reaction that is sterically guided by the auxiliary's chiral centers, and then cleaving the auxiliary to yield an enantiomerically enriched product.
In a related application, chiral molecules can serve as ligands that coordinate to a metal catalyst, rendering the entire complex chiral. These chiral catalysts can then induce high levels of enantioselectivity in a wide range of chemical reactions, such as hydrogenations or carbon-carbon bond formations. researchgate.net While specific applications of this compound as a ligand are not extensively documented in readily available literature, the development of chiral bidentate phosphine (B1218219) ligands with cyclic backbones is a well-established strategy to enhance the efficiency of asymmetric catalysis by restricting conformational flexibility. mdpi.com The rigid structure of the cis-3,4-dimethylpiperidine core makes it an intriguing scaffold for the design of novel chiral ligands for transition metal catalysts.
Design and Synthesis of Advanced Piperidine Derivatives
The modification of the core this compound structure through derivatization is a primary strategy for modulating its physicochemical properties and biological activity. The secondary amine, the hydroxyl group, and the methyl groups all serve as handles for synthetic transformation.
The secondary amine of the piperidine ring is the most common site for derivatization. N-substitution is a powerful method to alter a molecule's polarity, basicity, and steric bulk, which can profoundly impact its interaction with biological targets. A variety of N-substituted analogues have been synthesized for different research purposes.
For example, N-benzyl derivatives, such as cis-N-benzyl-3-methylamino-4-methylpiperidine, have been synthesized as key intermediates for more complex targets. researchgate.net The benzyl (B1604629) group often serves as a protecting group that can be removed later in a synthetic sequence but can also be an integral part of the final pharmacophore. Other alkylations, such as the introduction of a methyl group to form (3R,4R)-N,4-Dimethylpiperidin-3-amine, create further diversity. nih.gov In the pursuit of new σ1 receptor ligands with potential therapeutic applications, a series of aminoethyl-substituted piperidine derivatives have been prepared, demonstrating how elaboration from the nitrogen atom can be used to explore structure-activity relationships. nih.gov
| Analogue Name | Significance/Application | Reference |
|---|---|---|
| cis-N-Benzyl-3-methylamino-4-methylpiperidine | Key intermediate in scalable synthetic routes. | researchgate.net |
| (3R,4R)-N,4-Dimethylpiperidin-3-amine | A commercially available building block for further synthesis. | nih.gov |
| Aminoethyl-substituted piperidines | Synthesized as potential σ1 receptor ligands for antiproliferative studies. | nih.gov |
Beyond the nitrogen atom, the hydroxyl and methyl groups offer additional opportunities for structural diversification. The tertiary hydroxyl group can be functionalized to introduce new chemical properties. For instance, in related piperidine structures, an exocyclic hydroxyl group has been introduced to study its influence on binding interactions with monoamine transporters. nih.gov The hydroxyl group can be esterified, etherified, or replaced altogether to fine-tune the molecule's hydrogen bonding capacity and lipophilicity. Activation of the hydroxyl group, for example by converting it to a mesylate, can facilitate its substitution or elimination, leading to a wider array of derivatives. nih.gov
Functionalization of the C-H bonds of the methyl groups is more challenging but represents an advanced strategy for creating unique analogues. Modern synthetic methods offer potential pathways, such as hydroxyl-directed C-H functionalization. dtic.mil This type of reaction uses a catalyst that temporarily coordinates to the existing hydroxyl group to direct a reaction at a nearby C-H bond, such as on one of the methyl groups. This would allow for the selective introduction of new functional groups, like an additional hydroxyl, creating diol structures that could have unique biological properties and serve as precursors for further elaboration. dtic.mil
Role in the Development of Research Probes
Research probes are specialized molecules designed to selectively bind to and help characterize a specific biological target, such as a receptor or transporter protein. The piperidine scaffold is a common feature in probes for the central nervous system. While this compound itself is a building block, its derivatives are being explored as specific probes.
For example, in an effort to develop novel probes for the dopamine (B1211576) transporter (DAT), a series of analogues based on a cis-3,5-dimethylpiperazine ring (a close structural relative of dimethylpiperidine) were synthesized and evaluated. These compounds were designed to have a high affinity and selectivity for DAT, allowing researchers to study its function and distribution in the brain. Similarly, other substituted piperidines have been designed to interact with monoamine transporters, including those for serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET), by introducing functional groups like an exocyclic hydroxyl group to modulate binding affinity and selectivity. nih.gov The development of such probes is crucial for understanding the neurobiology of various disorders and for the screening of new drugs.
Fluorescent Labels and Reporter Molecules
The attachment of a fluorescent moiety to a parent molecule can create a powerful tool for visualizing its distribution and interaction within a biological system. These fluorescently-labeled molecules, or reporter molecules, allow for real-time tracking in living cells and tissues. The derivatization process typically involves identifying a suitable functional group on the parent compound that can be chemically modified to attach a fluorophore without significantly altering the molecule's inherent biological activity.
Despite the theoretical potential to modify the hydroxyl or secondary amine groups of this compound for the attachment of a fluorescent tag, a review of available scientific literature reveals no specific examples or detailed research findings on the synthesis or application of fluorescently labeled derivatives of this particular compound.
Affinity Probes for Target Identification
Affinity probes are essential tools in chemical proteomics for the identification of the biological targets of small molecules. These probes are typically constructed by chemically linking the bioactive compound to a reporter tag, such as biotin (B1667282) or a clickable alkyne, often through a linker arm. The modified compound retains its ability to bind to its cellular target, enabling the subsequent isolation and identification of the target protein.
The general workflow for using affinity-based probes involves the synthesis of the probe, its incubation with a cellular lysate or in living cells to allow for binding to its target, followed by enrichment of the probe-target complex and identification of the protein via mass spectrometry. nih.gov The design of an effective affinity probe requires careful consideration of the point of attachment of the linker and tag to ensure that the binding affinity of the parent molecule is not compromised. nih.govresearchgate.net
While the this compound scaffold possesses functional groups amenable to such derivatization, there is currently no specific information available in the scientific literature detailing the design, synthesis, or use of affinity probes based on this compound for target identification purposes.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For cis-3,4-Dimethylpiperidin-3-ol, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and stereochemical analysis.
In ¹H NMR, the chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J-values) of each proton signal offer insights into the connectivity and spatial relationships between protons. The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment.
Representative ¹H NMR Spectral Data
While specific experimental data for this compound is not widely published, the following table represents expected chemical shifts based on analyses of closely related structures like isomeric 1,3-dimethylpiperidin-4-ols. cdnsciencepub.com The assignments are for a piperidine (B6355638) ring in a chair conformation.
| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 (axial & equatorial) | 2.0 - 2.8 | m | - |
| H4 (axial) | 1.5 - 1.8 | m | - |
| H5 (axial & equatorial) | 1.4 - 1.9 | m | - |
| H6 (axial & equatorial) | 2.2 - 2.9 | m | - |
| N-CH₃ | 2.3 - 2.5 | s | - |
| C3-CH₃ | 1.0 - 1.2 | s | - |
| C4-CH₃ | 0.9 - 1.1 | d | ~7.0 |
| OH | Variable (broad) | s | - |
Representative ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon skeleton. The expected chemical shifts for this compound are outlined below, based on data from analogous piperidine structures. ias.ac.inchemicalbook.com
| Carbon Assignment | Representative Chemical Shift (δ, ppm) |
| C2 | 55 - 60 |
| C3 | 70 - 75 |
| C4 | 35 - 40 |
| C5 | 25 - 30 |
| C6 | 50 - 55 |
| N-CH₃ | 40 - 45 |
| C3-CH₃ | 20 - 25 |
| C4-CH₃ | 10 - 15 |
The relative orientation of the substituents at C3 and C4 is critical and can be determined using advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds.
For this compound, a key NOESY correlation would be expected between the protons of the C3-methyl group and the axial proton at C4. In the preferred chair conformation where the C4-methyl group is equatorial, the C3-hydroxyl would be axial and the C3-methyl would be equatorial. A spatial proximity between the equatorial C3-methyl and the axial C4-proton would strongly support the cis relationship between these two groups. The absence of a significant NOE between the two methyl groups (C3-CH₃ and C4-CH₃) would further corroborate this assignment.
The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain. ias.ac.in For a 3,4-disubstituted piperidine, several chair conformations are possible. The analysis of proton-proton coupling constants (³JHH) from the ¹H NMR spectrum is instrumental in determining the preferred conformation.
The Karplus relationship describes how the magnitude of the ³JHH coupling constant depends on the dihedral angle between the two protons.
Large coupling constants (³J ≈ 10-13 Hz) are indicative of an anti-periplanar relationship (180° dihedral angle), which occurs between two axial protons (Jax-ax).
Small coupling constants (³J ≈ 2-5 Hz) suggest a syn-clinal or gauche relationship (~60° dihedral angle), which is found between axial-equatorial (Jax-eq) or equatorial-equatorial (Jeq-eq) protons.
In this compound, the analysis of the coupling patterns of the ring protons, especially H4 and H5, would reveal their axial or equatorial disposition, thereby defining the conformation of the entire ring and the orientation of the substituents. nih.gov For instance, observing a large diaxial coupling between H4 and the axial proton on C5 would confirm a conformation where H4 is axial. This would imply that the C4-methyl group is in the more sterically favorable equatorial position.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner, yielding a unique pattern that serves as a molecular fingerprint.
For this compound (Molecular Weight: 143.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern would likely be dominated by alpha-cleavage, a characteristic process for amines and alcohols. Key expected fragments would include:
Loss of a methyl group ([M-15]⁺) from the C3 or C4 position.
Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl or propyl radical from the ring, resulting in a stable iminium ion.
Cleavage of the C3-C4 bond, driven by the stability of the resulting oxygen- and nitrogen-containing fragments.
X-Ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound is not publicly available, an analysis would be expected to confirm:
The connectivity of the atoms, matching the proposed structure.
The cis-stereochemistry at the C3 and C4 positions, showing the relative orientation of the methyl and hydroxyl groups.
The preferred conformation of the piperidine ring in the solid state, which is anticipated to be a chair conformation. nih.gov
Intermolecular interactions , such as hydrogen bonding involving the hydroxyl group and the nitrogen atom, which dictate the crystal packing arrangement. nih.gov
The data obtained would be presented in tables of atomic coordinates, bond lengths, and bond angles, providing an unambiguous confirmation of the molecule's solid-state structure. mdpi.com
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups:
| Functional Group | Vibration Type | Representative Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (broad) |
| N-H (Secondary Amine) | Stretching | 3300 - 3500 (medium, often obscured by O-H) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C-O (Alcohol) | Stretching | 1050 - 1150 |
| C-N (Amine) | Stretching | 1020 - 1250 |
The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding.
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from its stereoisomers, such as the trans diastereomer.
The separation of diastereomers like cis and trans isomers is possible because they have different physical properties, leading to different interactions with the stationary and mobile phases in a chromatography system. researchgate.net For instance, in reversed-phase HPLC (RP-HPLC), the more polar isomer typically elutes earlier than the less polar one. The choice of column (e.g., C18, cyano-bonded) and mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures) can be optimized to achieve baseline separation of the cis and trans isomers, allowing for their quantification and isolation. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of piperidine alkaloids and their derivatives. nih.gov The method's applicability to a broad range of compounds makes it a suitable, though not extensively documented, approach for the analysis of this compound.
For the analysis of piperidine-containing compounds, reversed-phase HPLC is a common approach. nih.govnih.gov This technique typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
A significant consideration for the HPLC analysis of this compound is its lack of a strong chromophore, which is necessary for detection by UV-Vis spectrophotometry, a common HPLC detector. google.com The piperidine ring itself does not absorb significantly in the typical UV range. Therefore, to achieve adequate sensitivity, pre-column or post-column derivatization is often necessary. nih.govgoogle.com This process involves reacting the analyte with a reagent that introduces a chromophoric or fluorophoric tag, enhancing its detectability. google.com For a compound like this compound, derivatizing agents that react with its secondary amine or tertiary alcohol functional groups would be employed.
The separation of diastereomers, such as cis and trans isomers of substituted piperidines, can often be achieved on achiral stationary phases due to the differences in their physical properties which affect their interaction with the stationary phase. researchgate.netnih.gov However, for closely related isomers, method development and optimization are critical.
Below is a table illustrating a hypothetical set of HPLC conditions that could serve as a starting point for the analysis of this compound, based on methods for similar compounds. nih.govsemanticscholar.org
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (after derivatization) |
| Injection Volume | 10 µL |
This table represents a hypothetical example for illustrative purposes, as specific validated methods for this compound are not widely published.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful analytical technique that is well-suited for the analysis of volatile and thermally stable compounds, including many piperidine derivatives. nih.gov For a compound like this compound, its volatility may be sufficient for GC analysis, but derivatization is often employed to improve chromatographic performance and detection limits.
The hydroxyl and secondary amine groups in this compound can lead to peak tailing and adsorption on the GC column. Derivatization of these polar functional groups, for instance, through silylation to form trimethylsilyl (B98337) (TMS) ethers and amines, can significantly enhance volatility and produce more symmetrical peaks.
GC coupled with a mass spectrometer (GC-MS) is particularly valuable as it provides not only retention time data for identification but also mass spectra that can confirm the molecular weight and provide structural information through fragmentation patterns. nih.govscholars.direct The separation of diastereomers like the cis and trans forms of 3,4-dimethylpiperidin-3-ol (B14783802) is often achievable on standard GC columns due to differences in their boiling points and interactions with the stationary phase.
A hypothetical set of GC conditions for the analysis of derivatized this compound is presented in the table below, based on general methods for similar analytes. researchgate.net
| Parameter | Condition |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
This table represents a hypothetical example for illustrative purposes, as specific validated methods for this compound are not widely published.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
